molecular formula C13H19Cl2N3 B1450858 4-Methyl-2-(4-piperidinyl)-1h-benzimidazole dihydrochloride CAS No. 1158492-15-9

4-Methyl-2-(4-piperidinyl)-1h-benzimidazole dihydrochloride

Cat. No.: B1450858
CAS No.: 1158492-15-9
M. Wt: 288.21 g/mol
InChI Key: HNJCWPLBDXKDCT-UHFFFAOYSA-N
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Description

4-Methyl-2-(4-piperidinyl)-1h-benzimidazole dihydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a benzimidazole ring, a piperidine ring, and a methyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(4-piperidinyl)-1h-benzimidazole dihydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of an appropriate o-phenylenediamine derivative with a carboxylic acid or its derivatives under acidic conditions to form the benzimidazole core. The piperidine ring is then introduced through a nucleophilic substitution reaction, followed by methylation to introduce the methyl group. The final step involves the formation of the dihydrochloride salt by treating the compound with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times. The purification process often involves recrystallization or chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(4-piperidinyl)-1h-benzimidazole dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which can reduce the benzimidazole ring or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions include N-oxides, reduced benzimidazole derivatives, and substituted piperidine derivatives .

Scientific Research Applications

4-Methyl-2-(4-piperidinyl)-1h-benzimidazole dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-2-(4-piperidinyl)-1h-benzimidazole dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring can interact with the active sites of enzymes, inhibiting their activity. The piperidine ring may enhance the binding affinity and specificity of the compound. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-2-(4-piperidinyl)-1h-benzimidazole dihydrochloride stands out due to its unique combination of a benzimidazole and piperidine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for diverse research and industrial applications .

Properties

IUPAC Name

4-methyl-2-piperidin-4-yl-1H-benzimidazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3.2ClH/c1-9-3-2-4-11-12(9)16-13(15-11)10-5-7-14-8-6-10;;/h2-4,10,14H,5-8H2,1H3,(H,15,16);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNJCWPLBDXKDCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)NC(=N2)C3CCNCC3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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